1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
Description
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-2-methoxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 |
InChI Key |
OYADRRZCURKCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1C2(CC2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . This reaction proceeds efficiently, yielding the desired bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Palladium catalysts: Utilized in cyclization and coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and various cyclized derivatives .
Scientific Research Applications
Unfortunately, comprehensive data tables and well-documented case studies focusing solely on the applications of "1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane" are not available within the provided search results. However, based on the available information, here's what can be gathered:
Basic Information
- Chemical Name: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
- CAS No.: 1878952-56-7
- Molecular Formula: C10H17BrO
Potential Applications and Research Areas
Due to the limited information on this specific compound, its applications can only be inferred from its structural features and the applications of similar compounds:
- Synthesis of Other Compounds: The presence of bromomethyl and methoxy groups suggests its potential use as a building block in organic synthesis. It can be used to create more complex molecules.
- Pharmaceutical Research: Similar compounds are used as precursors in synthesizing biologically active molecules, including potential pharmaceuticals. Research is ongoing to explore their potential as therapeutic agents or intermediates in drug synthesis.
- Cosmetics: Polymers are a major class of ingredients in cosmetics for various functions such as film formers and emulsifiers . Synthetic polymers can be designed with specific thermal and chemo-sensitive properties, and can be used to encapsulate fragrances or active nutrients to modify their release profiles .
- Material Science: It could potentially be used in specialty chemicals and materials production.
Reactions
Based on the reactivity of similar compounds, 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane may undergo the following types of reactions:
- Oxidation: To form alcohols, ketones, or carboxylic acids.
- Reduction: To convert it into corresponding hydrocarbon derivatives.
- Substitution: Including nucleophilic and electrophilic substitutions to introduce different functional groups.
** 유사한 화합물과의 비교(Comparison with Similar Compounds)**
- 1-(Bromomethyl)cyclopropane: A related compound with a similar structure but lacking the methoxycyclopentane moiety.
- Cyclopropane derivatives: It can be synthesized through the halogenation of cyclopropylbenzene derivatives. Bromination and chlorination reactions are typically employed to introduce the bromomethyl and chloro groups, respectively.
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. These intermediates are stabilized by the presence of solvents like methanol, facilitating their reactivity in different chemical reactions.
Comparison with Similar Compounds
Key Observations:
Cyclopropane vs. Aromatic Rings : The target compound’s bromomethylcyclopropyl group introduces significant ring strain, enhancing reactivity in substitution reactions compared to the aromatic system in 1-[1-(bromomethyl)cyclopropyl]-4-chlorobenzene .
Polarity : The methoxy group in the target compound increases polarity relative to purely hydrocarbon analogs like 1-bromopentane , but it is less polar than 1-bromo-2-methoxycyclopentane-carboxylic acid due to the absence of a carboxylic acid group .
Reactivity Profiles
- Nucleophilic Substitution: The bromomethyl group in the target compound is more reactive than in 1-bromopentane due to cyclopropane ring strain, which destabilizes the C-Br bond. This contrasts with 1-methylcyclopentanol, where hydroxyl groups participate in hydrogen bonding rather than substitution .
- Electrophilic Addition : Unlike 1-bromomethyl-2-chlorocyclohexene (which undergoes alkene-specific reactions), the saturated cyclopentane backbone of the target compound limits addition reactivity .
- Acid-Base Behavior : The methoxy group is electron-donating, reducing acidity compared to the carboxylic acid derivative in 1-bromo-2-methoxycyclopentane-carboxylic acid .
Biological Activity
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its composition includes a bromomethyl group attached to a cyclopropyl moiety, which may influence its interaction with biological targets.
- Molecular Formula : CHBrO
- Molecular Weight : 229.12 g/mol
- IUPAC Name : 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
Biological Activity Overview
The biological activity of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane can be categorized into several key areas based on existing research:
Antimicrobial Activity
Studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of the bromine atom is believed to enhance the compound's ability to disrupt microbial membranes, leading to cell death. For instance, derivatives of cyclopropane have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also demonstrate similar effects .
Cytotoxicity and Anticancer Properties
Research into related cyclopropane derivatives has revealed promising anticancer activities. For example, spirocyclopropanes have been reported to inhibit the growth of various cancer cell lines, including those derived from breast (MCF-7), lung (A-549), and prostate (PC-3) cancers. The mechanism typically involves induction of apoptosis or cell cycle arrest .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4s | RKO | 60.70 |
| 4r | PC-3 | 49.79 |
| 4q | HeLa | 78.72 |
The precise mechanism by which 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane exerts its biological effects is not fully elucidated; however, it is hypothesized that the bromine atom plays a crucial role in enhancing binding affinity to target proteins or enzymes involved in critical cellular processes . This could involve inhibition of specific kinases or phosphatases, which are vital in cancer progression and microbial resistance.
Case Studies and Research Findings
Recent studies focusing on structurally similar compounds have provided insights into their biological profiles:
- Antioxidant Activity : Compounds containing cyclopropane structures have demonstrated significant antioxidant properties, which are beneficial in reducing oxidative stress in cells .
- Leishmanicidal Activity : Some derivatives have shown potent leishmanicidal effects with IC values below 1 µM against Leishmania mexicana, indicating potential for therapeutic applications in parasitic infections .
- In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structures can be well tolerated at certain dosages, indicating their potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
